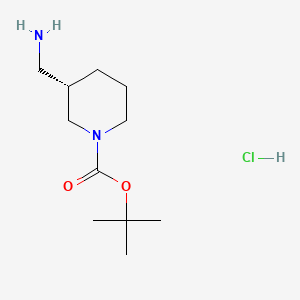

(S)-tert-Butyl 3-(Aminomethyl)piperidin-1-carboxylat-Hydrochlorid

Übersicht

Beschreibung

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has various scientific research applications, including:

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are often used as starting components for chiral optimization . The piperidine ring is essential for this process .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives are known to be present in many pharmaceuticals and natural products, serving as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .

Action Environment

The synthesis of piperidine derivatives often involves various catalysts and can be influenced by factors such as temperature and the presence of other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of Functional Groups: Functional groups such as tert-butyl and aminomethyl are introduced through specific reactions like amination and multicomponent reactions.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions due to their efficiency and ability to produce highly functionalized compounds in a single step .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Catalysts: Such as TMSI (Trimethylsilyl iodide) for multicomponent reactions.

Major Products Formed

The major products formed from these reactions include substituted piperidines and piperidinones, which are important intermediates in the synthesis of pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: Without the hydrochloride group, this compound has similar properties but different solubility and stability characteristics.

®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activities.

Piperidine-3-carboxylate derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

Uniqueness

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Biologische Aktivität

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride, with the molecular formula CHClNO, features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester. This structural configuration contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes. Research indicates that it may act as an inhibitor or modulator in several pathways, although specific mechanisms are still under investigation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

Neuroprotective Effects

The compound has also been explored for its neuroprotective capabilities. Piperidine derivatives are known to influence cholinergic signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have exhibited dual cholinesterase inhibition and anti-aggregatory effects on amyloid beta proteins, suggesting potential applications in Alzheimer's treatment .

Table 1: Biological Activities of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain limited. Toxicological assessments are necessary to determine safety profiles for clinical applications.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXYMAMJEVAA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662563 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217702-57-2 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.